molecular formula C11H8BrF3N4 B13725084 6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine

6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine

Cat. No.: B13725084
M. Wt: 333.11 g/mol
InChI Key: YUTSRZXMUQYNIW-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of bromophenyl, hydrazino, and trifluoromethyl groups in this compound makes it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-(trifluoromethyl)pyrimidine-2-amine under suitable conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The bromophenyl group can be reduced to phenyl, and the hydrazino group can be reduced to amine.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Phenyl derivatives and amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromophenyl group can participate in π-π interactions with aromatic amino acids in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine
  • 6-(3-Methylphenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine
  • 6-(3-Fluorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine

Uniqueness

6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can enhance the compound’s binding affinity to certain biological targets compared to its chloro, methyl, or fluoro analogs .

Properties

Molecular Formula

C11H8BrF3N4

Molecular Weight

333.11 g/mol

IUPAC Name

[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine

InChI

InChI=1S/C11H8BrF3N4/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)18-10(17-8)19-16/h1-5H,16H2,(H,17,18,19)

InChI Key

YUTSRZXMUQYNIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)NN)C(F)(F)F

Origin of Product

United States

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